molecular formula C21H21F3N2O2S B2757804 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226439-35-5

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B2757804
CAS RN: 1226439-35-5
M. Wt: 422.47
InChI Key: QAPIEFFVOCTXMN-UHFFFAOYSA-N
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Description

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science.

Scientific Research Applications

Anticancer Potential

Imidazole derivatives, including those similar to the compound , have shown potential in anticancer research. A study by Sharma et al. (2014) synthesized a series of imidazoles and evaluated their anticancer potential against various cancer cell types. The study found that these compounds could inhibit growth, induce cell cycle arrest, and lead to cellular senescence in A549 cells, suggesting their potential in cancer treatment (Sharma et al., 2014).

Corrosion Inhibition

Imidazole derivatives have also been studied for their role in corrosion inhibition. Prashanth et al. (2021) explored the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. Their study highlights the potential of these compounds, including those with a 4-methoxyphenyl group, in protecting metals against corrosion (Prashanth et al., 2021).

Anti-inflammatory and Analgesic Activity

Research by Schiatti et al. (1986) on a similar compound, 3-(1-Methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] imidazole, demonstrated significant anti-inflammatory and analgesic activity. This study suggests the potential of these imidazole derivatives in developing new non-acidic molecules for treating inflammation and pain (Schiatti et al., 1986).

Biological and Pharmaceutical Importance

Imidazole derivatives are noted for their extensive biological activities, including antimicrobial and anticancer activities. Ramanathan (2017) emphasized the importance of the imidazole ring in improving pharmacokinetic characteristics, which can be crucial in medicinal chemistry (Ramanathan, 2017).

Chemical Synthesis and Rearrangements

Khalafy et al. (2002) studied the chemical synthesis and rearrangements of certain imidazole derivatives. Their research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Khalafy et al., 2002).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2S/c1-14(2)13-29-20-25-12-19(15-4-8-17(27-3)9-5-15)26(20)16-6-10-18(11-7-16)28-21(22,23)24/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIEFFVOCTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

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